molecular formula C13H15NO4 B8568941 2-[[(1-Oxo-1,3-dihydroisobenzofuran-5-yl)carbonyl]amino]-2-methyl-1-propanol

2-[[(1-Oxo-1,3-dihydroisobenzofuran-5-yl)carbonyl]amino]-2-methyl-1-propanol

Cat. No. B8568941
M. Wt: 249.26 g/mol
InChI Key: HNWLPTIKBKJXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(1-Oxo-1,3-dihydroisobenzofuran-5-yl)carbonyl]amino]-2-methyl-1-propanol is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-1-oxo-3H-2-benzofuran-5-carboxamide

InChI

InChI=1S/C13H15NO4/c1-13(2,7-15)14-11(16)8-3-4-10-9(5-8)6-18-12(10)17/h3-5,15H,6-7H2,1-2H3,(H,14,16)

InChI Key

HNWLPTIKBKJXOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC2=C(C=C1)C(=O)OC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Method B): 5-Ethoxycarbonylphthalid (82 g, 0.4 mole) is added to a solution of 2-amino-2-methylpropan-1-ol (44.6 g. 0.5 mole) in toluene (100 ml). The mixture is heated to reflux temperature for 24 hours. Upon cooling the title compound is filtered off and recrystallised from hot toluene.
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
44.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5-carboxyphthalide (267 g, 1.5 mol) is added to thionyl chloride (950 mL) and then N,N-dimethylformamide (12 mL) is added dropwise. The mixture is heated at reflux for 1 hour and the thionyl chloride is destined off under reduced pressure followed by successive evaporations with toluene (2×50 mL) to give a solid residue. The crude acid chloride is then taken up with 1000 mL of tetrahydrofuran. To a solution of 2-amino-2-methyl-1-propanol (400.5 g, 4.5 mol) in tetrahydrofuran (500 mL), cooled to +5° C. chloride solution is added dropwise whilst maintaining the temperature between +5→+10° C. After the addition is completed, the cooling is removed and the mixture is stirred overnight at ambient temperature. Then the mixture is poured into deionized water (2000 mL) and the organic solvent is removed under reduced pressure at 50° C. After cooling and stirring for 2 hours, the solid product is filtered off and washed with deionized water (2×100 mL). The obtained product is dried at 70° C. for 36 hours under reduced pressure. Yield: 285.3 g (76%) of an off-white product having a purity (HPLC, peak area)=90%. 1H NMR (DMSO d-6, 500 MHz): 1.18 (3H, s), 1.32 (3H, s), 3.55 (2H, s), 5.45 (2H, s), 7.88-7.98 (3H, m), 8.07 (1H, s).
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
267 g
Type
reactant
Reaction Step Two
Quantity
950 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
400.5 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
1000 mL
Type
solvent
Reaction Step Six

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